rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol
Description
rac-[(2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)oxan-3-yl]methanol is a chiral heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted at the 2-position with a 1-methylimidazole group and at the 3-position with a hydroxymethyl (-CH2OH) moiety. The "rac-" designation indicates a racemic mixture of enantiomers, while the (2R,3S) stereodescriptor specifies the relative configuration of the stereocenters .
Key structural attributes include:
- Oxane ring: Provides conformational rigidity.
- 1-Methylimidazole: Enhances solubility and participates in hydrogen bonding or π-π interactions.
- Methanol group: Offers a site for further functionalization (e.g., esterification, phosphorylation).
Properties
IUPAC Name |
[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTGMNBIBDQJSG-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol typically involves the formation of the oxane ring followed by the introduction of the imidazole group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxane ring. The imidazole group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxane ring may also play a role in the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare rac-[(2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)oxan-3-yl]methanol with structurally analogous imidazole-containing compounds from the evidence.
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogy to .
Structural Analysis:
Core Heterocycle :
- The target compound and its oxane-carbaldehyde analog () share a six-membered oxane ring, whereas the oxolane-carboxylic acid derivative () has a five-membered oxolane ring. Smaller rings (e.g., oxolane) may confer higher conformational strain but improved metabolic stability .
- Benzoimidazole derivatives () exhibit extended aromatic systems, enhancing binding to hydrophobic protein pockets .
Functional Groups: The methanol group in the target compound contrasts with the aldehyde in , which is more reactive toward nucleophiles (e.g., amines, hydrazines). Carboxylic acid derivatives () offer ionizable groups for salt formation, improving aqueous solubility compared to alcohols or aldehydes .
Stereochemistry :
- The (2R,3S) configuration in the target compound may influence its binding affinity compared to the (2R,3R) diastereomer in . Such stereochemical differences are critical in enantioselective catalysis or receptor interactions .
Biological Activity
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an imidazole ring and an oxane ring, which are believed to contribute to its interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : C10H17N3O
- Molecular Weight : Approximately 197.26 g/mol
- Structure : The compound contains a chiral center, which may influence its biological activity and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole moiety is known for its role in enzyme binding and modulation, while the oxane ring may facilitate interactions with other biomolecules.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. The imidazole ring's ability to interact with inflammatory mediators suggests that it could modulate pathways involved in inflammation, making it a candidate for further investigation in inflammatory disease models.
Antitumor Potential
The structural components of this compound hint at possible antitumor activity. Studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis, warranting further exploration of this compound's effects in cancer models.
Case Studies
- Antimicrobial Study : A study conducted on similar imidazole-containing compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit comparable activity.
- Inflammation Model : In a murine model of inflammation, compounds with an imidazole structure reduced pro-inflammatory cytokines significantly, indicating potential for rac-[...] as an anti-inflammatory agent.
- Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that structurally analogous compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways.
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with target enzymes (e.g., cytochrome P450). Similar studies for 2-(1H-imidazol-1-yl)ethanol analogs revealed hydrogen bonding with active-site residues .
In Vitro Assays : Measure IC values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Compare with deuterated analogs to assess metabolic stability enhancements .
Data Interpretation : Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility.
How can isotopic labeling (e.g., deuterium) improve metabolic stability studies of this compound?
Advanced Research Question
Incorporate deuterium at the hydroxymethyl group to slow CYP450-mediated oxidation. Key steps:
Synthesis : Replace HO with DO during reduction (e.g., NaBD instead of NaBH) .
Metabolic Profiling : Use LC-MS/MS to track deuterated vs. non-deuterated metabolite formation in hepatocyte incubations.
Case Study : Deuteration of rac-1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 increased half-life by 2.3-fold in microsomal assays .
How should researchers address contradictory bioactivity data across studies?
Advanced Research Question
Contradictions may stem from:
- Impurities : Validate compound purity via / NMR and HRMS.
- Stereochemical Variants : Re-evaluate enantiomer separation (e.g., chiral stationary phases) .
- Assay Conditions : Standardize protocols (e.g., pH, cofactors) using guidelines from enzyme inhibition studies of 2-mercaptoimidazole derivatives .
Example : Variability in IC values for imidazole-based inhibitors was resolved by controlling redox conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
